Phenyltin trichloride

Catalog No.
S574764
CAS No.
1124-19-2
M.F
C6H5Cl3Sn
M. Wt
302.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Phenyltin trichloride

CAS Number

1124-19-2

Product Name

Phenyltin trichloride

IUPAC Name

trichloro(phenyl)stannane

Molecular Formula

C6H5Cl3Sn

Molecular Weight

302.2 g/mol

InChI

InChI=1S/C6H5.3ClH.Sn/c1-2-4-6-5-3-1;;;;/h1-5H;3*1H;/q;;;;+3/p-3

InChI Key

UBOGEXSQACVGEC-UHFFFAOYSA-K

SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl

Synonyms

trichlorophenylstannane

Canonical SMILES

C1=CC=C(C=C1)[Sn](Cl)(Cl)Cl

Synthesis of Organotin Antimicrobials

One of the primary research applications of phenyltin trichloride involves its use as a precursor for the synthesis of various organotin(IV) complexes. These complexes have been shown to exhibit potent antimicrobial activity against a broad spectrum of bacteria, fungi, and other microorganisms []. Studies have explored the potential use of these organotin derivatives as novel antimicrobial agents, although further research is needed to assess their efficacy and safety in clinical settings [].

Stille Coupling Reaction Catalyst

Phenyltin trichloride can also be used as a reactant in the Stille coupling reaction. This reaction is a powerful tool in organic synthesis that allows for the formation of carbon-carbon bonds between two different organic molecules []. In recent research, scientists have explored the use of peptide-templated palladium nanoparticles as catalysts for the Stille coupling reaction. Phenyltin trichloride serves as a source of the tin (Sn) atom in these catalysts, demonstrating its potential utility in the development of new and efficient synthetic methods [].

Phenyltin trichloride is synthesized from various methods, including the reaction of tetraphenyltin with hydrochloric acid. Its significance lies in its role as a precursor for various organotin derivatives, which have been explored for their potential antimicrobial properties []. However, due to environmental concerns regarding organotin toxicity, research efforts have shifted towards alternative compounds.


Molecular Structure Analysis

The molecule possesses a tetrahedral geometry around the central tin (Sn) atom. Three chlorine (Cl) atoms and a phenyl (C6H5) group are bonded to the Sn atom, forming a distorted tetrahedron due to the size difference between Cl and the phenyl group []. This structure plays a role in the reactivity of the compound, as the tin atom can readily participate in substitution reactions with other nucleophiles.


Chemical Reactions Analysis

Phenyltin trichloride is a versatile precursor in organic synthesis. Here are some relevant reactions:

  • Synthesis: As mentioned earlier, PhSnCl3 can be obtained from the reaction of tetraphenyltin (Ph4Sn) with hydrochloric acid (HCl).

Ph4Sn + 4 HCl -> 4 PhSnCl3 + 4 H2

  • Stille Coupling: PhSnCl3 serves as a tin source in the Stille coupling reaction, a powerful tool for carbon-carbon bond formation. In this reaction, a palladium catalyst facilitates the coupling of the phenyl group on PhSnCl3 with another organic fragment [].

R-X + PhSnCl3 + Pd catalyst -> R-Ph + SnCl4 (X: leaving group, R: organic fragment)

  • Synthesis of Organotin Complexes: PhSnCl3 can be used to prepare various organotin complexes with potential applications as antimicrobial agents. The reaction involves the substitution of Cl atoms with other ligands, such as sulfur or nitrogen-containing groups [].

Physical And Chemical Properties Analysis

  • Melting point: Not readily available
  • Boiling point: Decomposes before boiling []
  • Solubility: Reacts with water, soluble in organic solvents like dichloromethane and chloroform []
  • Density: 1.84 g/mL []
  • Stability: Moisture sensitive []

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H318 (84.78%): Causes serious eye damage [Danger Serious eye damage/eye irritation];
H400 (91.3%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Corrosive;Environmental Hazard

Other CAS

1124-19-2

Wikipedia

Trichlorophenylstannane

Dates

Modify: 2023-08-15

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